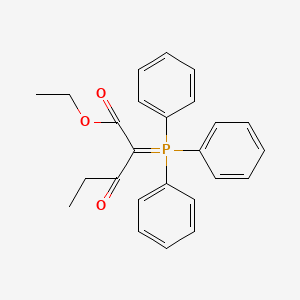
Ethyl 3-oxo-2-(triphenyl-lambda~5~-phosphanylidene)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-oxo-2-(triphenyl-lambda~5~-phosphanylidene)pentanoate is an organophosphorus compound known for its unique chemical structure and reactivity. This compound is often utilized in organic synthesis, particularly in the formation of carbon-carbon bonds through the Wittig reaction. Its structure includes a triphenylphosphoranylidene group, which is crucial for its reactivity and applications in various chemical processes .
Métodos De Preparación
The synthesis of Ethyl 3-oxo-2-(triphenyl-lambda~5~-phosphanylidene)pentanoate typically involves the reaction of triphenylphosphine with an appropriate carbonyl compound. One common method is the reaction of triphenylphosphine with ethyl acetoacetate under specific conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a base such as sodium hydride .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure the efficient production of the compound .
Análisis De Reacciones Químicas
Ethyl 3-oxo-2-(triphenyl-lambda~5~-phosphanylidene)pentanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: It can participate in substitution reactions where the triphenylphosphoranylidene group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl 3-oxo-2-(triphenyl-lambda~5~-phosphanylidene)pentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes from aldehydes and ketones.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals.
Medicine: Its derivatives are explored for potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Ethyl 3-oxo-2-(triphenyl-lambda~5~-phosphanylidene)pentanoate primarily involves its role as a Wittig reagent. In the Wittig reaction, the compound reacts with carbonyl compounds to form alkenes. The triphenylphosphoranylidene group acts as a nucleophile, attacking the electrophilic carbonyl carbon, leading to the formation of a betaine intermediate. This intermediate then undergoes a rearrangement to form the desired alkene product .
Comparación Con Compuestos Similares
Ethyl 3-oxo-2-(triphenyl-lambda~5~-phosphanylidene)pentanoate can be compared with other similar compounds such as:
Triphenylcarbethoxymethylenephosphorane: This compound also contains a triphenylphosphoranylidene group and is used in similar Wittig reactions.
Methyl (triphenylphosphoranylidene)acetate: Another Wittig reagent with a similar structure but different ester group.
The uniqueness of this compound lies in its specific reactivity and the types of products it can form, making it a valuable reagent in organic synthesis .
Propiedades
Número CAS |
1474-33-5 |
|---|---|
Fórmula molecular |
C25H25O3P |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
ethyl 3-oxo-2-(triphenyl-λ5-phosphanylidene)pentanoate |
InChI |
InChI=1S/C25H25O3P/c1-3-23(26)24(25(27)28-4-2)29(20-14-8-5-9-15-20,21-16-10-6-11-17-21)22-18-12-7-13-19-22/h5-19H,3-4H2,1-2H3 |
Clave InChI |
SCPAPQBGOIUONV-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(E)-[(1-hydroxy-2-methylpropan-2-yl)imino]methyl}-4-nitrophenol](/img/structure/B14155972.png)
![1-(5-Isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluoren-8-ylamino)-propan-2-ol](/img/structure/B14155979.png)
![3-[(4-Fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one](/img/structure/B14155983.png)
![N-[(4-Methylphenyl)methylene]methanamine](/img/structure/B14155987.png)
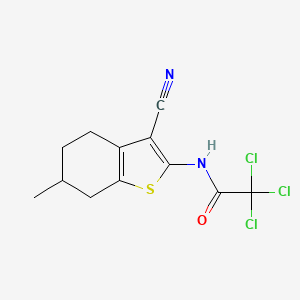
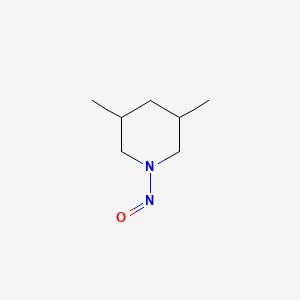
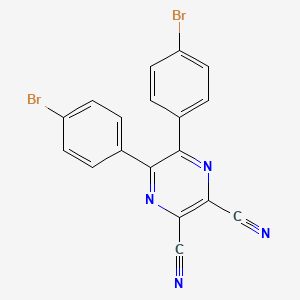
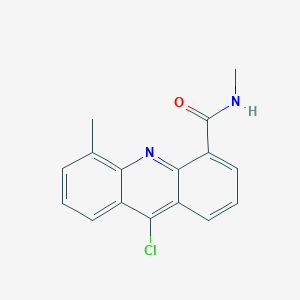





![2-(5-amino-2H-tetrazol-2-yl)-N'-{(1E,2E)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}acetohydrazide](/img/structure/B14156052.png)
